Regioisomer Identity and Purity Validation
The target compound (2‑bromo‑1‑fluoro‑4‑(methylsulfonyl)benzene) is unambiguously identifiable by its InChI Key LVCOOUAQCQKOJG‑UHFFFAOYSA‑N and canonical SMILES CS(=O)(=O)C1=CC=C(F)C(Br)=C1, as listed by Fluorochem and Sigma‑Aldrich . Its closest regioisomer, 1‑bromo‑2‑fluoro‑4‑(methylsulfonyl)benzene (CAS 1032825‑02‑7), possesses a distinct InChI Key (QALKAUDOPSIGEI‑UHFFFAOYSA‑N) and SMILES CS(=O)(=O)C1=CC(=C(C=C1)Br)F, confirming non‑interchangeability at the atomic‑connectivity level [1]. Another regioisomer, 2‑bromo‑4‑fluoro‑1‑(methylsulfonyl)benzene (CAS 1039744‑23‑4), places the methylsulfonyl group adjacent to bromine, further altering the electronic landscape. Procurement of the correct isomer is critical because the J. Med. Chem. BET inhibitor series explicitly requires the 2‑bromo‑1‑fluoro‑4‑methylsulfonyl architecture to construct the clinical candidate’s core [2].
| Evidence Dimension | Structural identity (InChI Key / SMILES differentiation) |
|---|---|
| Target Compound Data | InChI Key LVCOOUAQCQKOJG-UHFFFAOYSA-N; SMILES CS(=O)(=O)C1=CC=C(F)C(Br)=C1 |
| Comparator Or Baseline | 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene (CAS 1032825-02-7): InChI Key QALKAUDOPSIGEI-UHFFFAOYSA-N; SMILES CS(=O)(=O)C1=CC(=C(C=C1)Br)F |
| Quantified Difference | Non-identical connectivity; distinct InChI Keys confirm different compounds |
| Conditions | Vendor Certificate of Analysis (CoA) and NMR confirmation; Sigma-Aldrich product AOBH998D675C and Fluorochem F472319 |
Why This Matters
Ordering the wrong regioisomer leads to a different chemical entity that will not produce the correct BET inhibitor intermediate, wasting synthesis time and budget.
- [1] PubChem. 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene (CID 46738908). https://pubchem.ncbi.nlm.nih.gov/compound/46738908 View Source
- [2] Li, Z. et al. J. Med. Chem. 2020, 63, 3956–3975. DOI: 10.1021/acs.jmedchem.9b01784 View Source
